Luseogliflozin

Vue d'ensemble

Description

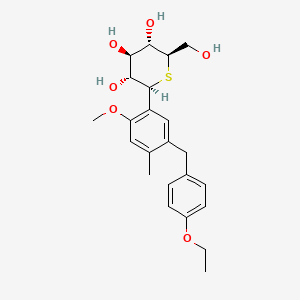

Luseogliflozin, also known by the trade name Lusefi, is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus . It is an SGLT2 inhibitor that was approved for use in Japan in 2014 . It has demonstrated good glycaemic efficacy and safety .

Synthesis Analysis

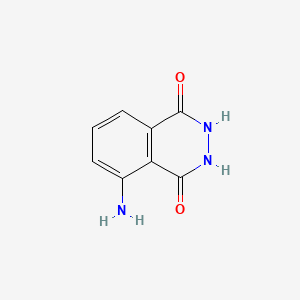

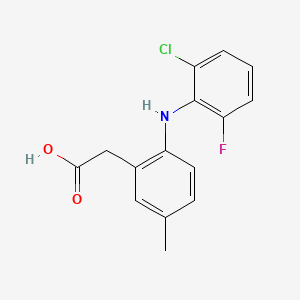

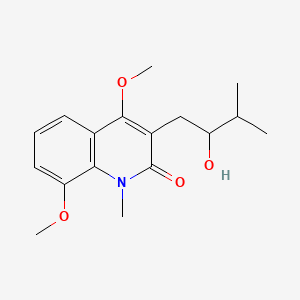

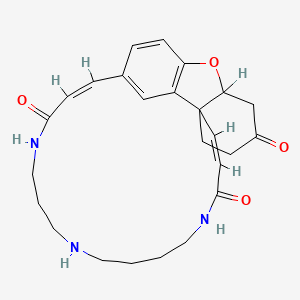

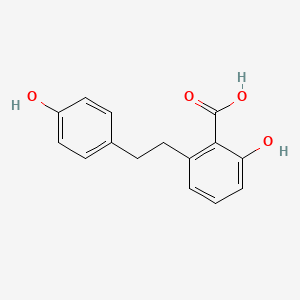

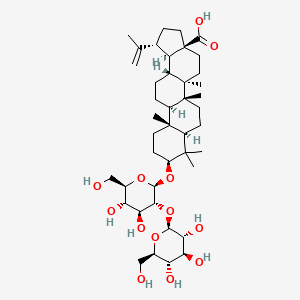

The synthesis of Luseogliflozin involves chemical processes to access new active pharmaceutical ingredients (API), focusing on the key C-glycosylation step . An efficient 12-step synthesis was developed for a similar SGLT2 inhibitor, Ertugliflozin, starting from tetra-benzyl-D-glucose . The overall yield of the synthesis is a respectable 30% .Molecular Structure Analysis

Luseogliflozin has a molecular formula of C23H30O6S . Its molar mass is 434.55 g·mol−1 . The structure of Luseogliflozin is complex, with multiple functional groups and stereocenters .Chemical Reactions Analysis

The plasma concentrations of Luseogliflozin and its active metabolite, M2, were found to be dose-proportional, without accumulation . It was observed that 24-hour urinary glucose excretion (UGE) was greater in all Luseogliflozin groups versus placebo .Physical And Chemical Properties Analysis

Luseogliflozin has a molecular weight of 434.55 . It is recommended to be stored at -20°C, protected from light .Applications De Recherche Scientifique

1. Treatment of Type 2 Diabetes Mellitus

Luseogliflozin, as a second-generation sodium-glucose co-transporter 2 (SGLT2) inhibitor, has been developed primarily for the treatment of patients with type 2 diabetes mellitus (T2DM). This oral agent has shown effectiveness in monotherapy or in combination with other antihyperglycaemic agents (Markham & Elkinson, 2014). Clinical trials have demonstrated its efficacy in improving glycemic control and reducing body weight in patients with T2DM (Seino et al., 2014).

2. Impact on Non-Alcoholic Fatty Liver Disease (NAFLD)

Research indicates that Luseogliflozin may have beneficial effects on hepatic fat content in T2DM patients with non-alcoholic fatty liver disease (NAFLD). Studies have shown its potential in reducing hepatic fat content, which could be a significant advancement given the lack of approved pharmacological therapies for NAFLD (Sumida et al., 2018).

3. Alleviation of Hepatic Impairment

Luseogliflozin has demonstrated promising results in alleviating hepatic impairment in patients with type 2 diabetes. Studies suggest it can significantly improve hemoglobin A1c (HbA1c) and body weight, along with marked reductions in liver enzymes, indicating its potential in managing diabetes-related hepatic conditions (Kusunoki et al., 2016).

- Pharmacokinetic and Pharmacodynamic StudiesLuseogliflozin has been subject to extensive pharmacokinetic and pharmacodynamic studies. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion processes, contributing to a better understanding of its clinical application in treating type 2 diabetes. Pharmacokinetic studies have demonstrated dose-proportional increases in plasma concentration and urinary glucose excretion, indicating its efficacy in lowering blood glucose levels (Sasaki et al., 2014).

5. Effects on Pancreatic Beta Cell Mass

Research on animal models, particularly db/db mice, has shown that luseogliflozin may have a positive impact on pancreatic beta cell mass. This finding suggests a potential role for luseogliflozin in preserving or enhancing pancreatic function in diabetes, which is critical for insulin production and secretion (Takahashi et al., 2018).

6. Renal Capillary Injury and Fibrosis

Luseogliflozin has been investigated for its effects on renal capillary injury and fibrosis in non-diabetic mice post renal ischemia/reperfusion injury. Studies suggest that it can prevent endothelial rarefaction and subsequent renal fibrosis through a vascular endothelial growth factor (VEGF)-dependent pathway, highlighting its potential therapeutic application beyond diabetes management (Zhang et al., 2018).

Mécanisme D'action

Safety and Hazards

Luseogliflozin has been found to be well-tolerated in patients with type 2 diabetes mellitus complicated by hepatic dysfunction . It did not worsen the hepatic condition and might even be beneficial to improve hepatic function, reduce liver fat, and attenuate liver injury and fibrosis . No new or specific safety concerns were detected .

Orientations Futures

Future studies may focus on fully characterizing the functional, metabolic, and molecular actions of individual SGLT2 inhibitors in vascular cells . This could provide additional insight into how these drugs prevent the development of vascular disease and may lead to a more refined therapeutic approach that utilizes specific SGLT2 inhibitors in distinct patient populations .

Propriétés

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6S/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23/h5-9,11,19-27H,4,10,12H2,1-3H3/t19-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSOLWOTCHFFBK-ZQGJOIPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237921 | |

| Record name | Luseogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898537-18-3 | |

| Record name | Luseogliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898537-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luseogliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898537183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luseogliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Luseogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUSEOGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C596HWF74Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)